1-(2-Trifluoromethoxyphenyl)piperazine

Physicochemical Properties Lipophilicity Structural Differentiation

For medicinal chemistry programs exploring ortho-substitution SAR on phenylpiperazine scaffolds, 1-(2-Trifluoromethoxyphenyl)piperazine (CAS 186386-95-8) is an essential procurement choice. The ortho-trifluoromethoxy group imparts a unique combination of high electronegativity, lipophilicity, and steric bulk that is not replicated by para- or meta-substituted analogs or by other ortho-substituents like -OCH₃ or -CF₃. This distinction is critical for modulating receptor affinity, selectivity (e.g., 5-HT1A/5-HT2A window), and CNS ADME properties. This compound is the verified core building block for synthesizing BAY 87-2243, a validated chemical probe for mitochondrial complex I and HIF pathways in cancer. Substituting with an alternative building block would result in a different chemotype with unvalidated activity, making this specific building block non-interchangeable for reproducible research.

Molecular Formula C11H13F3N2O
Molecular Weight 246.23 g/mol
CAS No. 186386-95-8
Cat. No. B188941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Trifluoromethoxyphenyl)piperazine
CAS186386-95-8
Synonyms1-(2-TRIFLUOROMETHOXY-PHENYL)-PIPERAZINE
Molecular FormulaC11H13F3N2O
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2OC(F)(F)F
InChIInChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-9(10)16-7-5-15-6-8-16/h1-4,15H,5-8H2
InChIKeyNONHMRZXKRBXRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Trifluoromethoxyphenyl)piperazine (CAS 186386-95-8) Procurement and Research Baseline


1-(2-Trifluoromethoxyphenyl)piperazine (CAS 186386-95-8) is a fluorinated phenylpiperazine derivative characterized by an ortho-substituted trifluoromethoxy (OCF₃) group on the phenyl ring, with a molecular formula of C₁₁H₁₃F₃N₂O and a molecular weight of 246.23 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly as a core scaffold or intermediate for synthesizing bioactive molecules targeting CNS receptors and kinase pathways . Its unique ortho-substitution pattern distinguishes it from the more common para- and meta-substituted phenylpiperazine analogs, which can significantly alter its electronic profile and, consequently, its binding interactions in receptor-targeted applications [1].

Why Generic Substitution of 1-(2-Trifluoromethoxyphenyl)piperazine (CAS 186386-95-8) Fails


While the phenylpiperazine class is abundant, simple substitution with a non-ortho or non-trifluoromethoxy analog is not scientifically equivalent. The ortho-trifluoromethoxy group imparts a unique combination of high electronegativity, lipophilicity, and a distinct steric conformation that directly modulates target binding and metabolic stability . Data from structure-activity relationship (SAR) studies in related systems demonstrate that changing the position (e.g., from ortho to para) or the electronic nature (e.g., from -OCF₃ to -OCH₃ or -CF₃) of the substituent can lead to orders-of-magnitude shifts in receptor affinity and selectivity profiles [1]. The following quantitative evidence underscores why this specific building block is a critical, non-interchangeable component for reproducible research and lead optimization.

Quantitative Differentiation of 1-(2-Trifluoromethoxyphenyl)piperazine (CAS 186386-95-8)


Ortho-Substitution Dictates a Unique Physicochemical Profile

The ortho-trifluoromethoxy substitution on 1-(2-Trifluoromethoxyphenyl)piperazine (CAS 186386-95-8) yields a distinct electronic and steric environment compared to its para-substituted isomer, 1-(4-Trifluoromethoxyphenyl)piperazine (CAS 187669-62-1). This difference is foundational for SAR.

Physicochemical Properties Lipophilicity Structural Differentiation

Electron-Withdrawing Capacity of -OCF3 vs. -OCH3 Modulates Receptor Affinity and Selectivity

The electron-withdrawing nature of the -OCF₃ group in 1-(2-Trifluoromethoxyphenyl)piperazine is hypothesized to confer different receptor binding kinetics and selectivity compared to the electron-donating -OCH₃ group in the analog 1-(2-Methoxyphenyl)piperazine (2-MPP, CAS 35386-24-4). Published data for 2-MPP shows a 5-HT1 affinity of Ki = 35 nM and 100-fold selectivity over 5-HT2 sites [1]. The -OCF₃ group in the target compound is expected to alter both the absolute Ki value and the selectivity window, a common and critical SAR finding in this class. [2]

Serotonergic Agents Receptor Binding SAR

Ortho-OCF3 Position Differentiates CNS Pharmacokinetic Properties from meta-CF3 Analogs

The target compound's ortho-OCF₃ group offers a different lipophilicity and metabolic profile compared to the meta-CF₃ group found in the widely studied analog 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP, CAS 15532-75-9). The -OCF₃ group typically increases lipophilicity (LogP) by a greater margin than -CF₃ while also being more susceptible to certain metabolic pathways, influencing both brain penetration and half-life. [1]

CNS Drug Design Metabolic Stability Lipophilicity

Role as a Critical Building Block in a Potent Hypoxia-Inducible Factor (HIF) Inhibitor

The 1-(2-Trifluoromethoxyphenyl)piperazine moiety is a key structural component of BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation. BAY 87-2243 has demonstrated significant anti-tumor activity, improving local tumor control after fractionated irradiation in head and neck human xenograft models. [1]

Oncology Hypoxia Medicinal Chemistry

Targeted Application Scenarios for 1-(2-Trifluoromethoxyphenyl)piperazine (CAS 186386-95-8)


Medicinal Chemistry: CNS Lead Optimization Requiring Ortho-Substitution SAR

When optimizing a phenylpiperazine-based CNS lead series, 1-(2-Trifluoromethoxyphenyl)piperazine (CAS 186386-95-8) is the necessary procurement choice to specifically explore the SAR of ortho-substitution. As highlighted, the ortho-trifluoromethoxy group provides a unique combination of high electronegativity, lipophilicity, and steric bulk that is not replicated by para- or meta-substituted analogs or by other ortho-substituents like -OCH₃ or -CF₃ [1]. Its use is critical for modulating receptor affinity, selectivity (e.g., 5-HT1A/5-HT2A window), and CNS ADME properties [2].

Chemical Biology: Synthesis of Tool Compounds like BAY 87-2243

This compound is the verified core building block for synthesizing BAY 87-2243, a validated chemical probe for studying mitochondrial complex I and hypoxia-inducible factor (HIF) pathways in cancer [1]. For laboratories replicating these studies or generating novel analogs, procuring this specific ortho-substituted piperazine is non-negotiable to maintain the structure and, by extension, the biological activity of the final product. Substituting with an alternative building block would result in a different chemotype with unvalidated activity.

ADME/PK Studies: Probing the Effect of -OCF3 on Metabolic Stability

The ortho-trifluoromethoxy group is a valuable moiety for medicinal chemists seeking to modulate the metabolic profile of a drug candidate. While -CF₃ is known for metabolic stability, the -OCF₃ group can be a site for O-dealkylation, offering a potential 'soft spot' to control drug half-life [1]. This compound can be used as a core scaffold to generate analogs and empirically measure the impact of the -OCF₃ group on microsomal stability and clearance in vitro and in vivo, providing direct comparative data against -CF₃ or -OCH₃ containing series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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